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Compound of Interest

Compound Name: BOC-NH-PEG2-propene

Cat. No.: B11864939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BOC-NH-PEG2-propene is a heterobifunctional linker that offers significant advantages in the

field of bioconjugation, particularly in the development of advanced therapeutics like antibody-

drug conjugates (ADCs) and targeted drug delivery systems.[1][2] This linker is comprised of

three key functional components: a tert-butyloxycarbonyl (BOC)-protected amine, a short di-

ethylene glycol (PEG2) spacer, and a terminal propene group. This unique architecture allows

for a sequential and controlled conjugation of two different molecules, minimizing the formation

of unwanted homodimers.[1]

The PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve

solubility, reduce aggregation, and lead to a better pharmacokinetic profile.[3][4] The propene

group serves as a reactive handle for the highly efficient and biocompatible thiol-ene "click"

reaction, which can be initiated by light, offering excellent spatial and temporal control. The

BOC-protected amine provides a stable, yet readily cleavable, site for the introduction of a

second molecule after the initial conjugation step. This document provides detailed application

notes and experimental protocols for the effective use of BOC-NH-PEG2-propene in

bioconjugation reactions.

Chemical Structure and Properties
Chemical Name: tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate
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CAS Number: 2410236-85-8

Molecular Formula: C₁₂H₂₃NO₄

Molecular Weight: 245.32 g/mol

Key Features:

BOC-Protected Amine: A stable protecting group for the primary amine, which can be

removed under mild acidic conditions to reveal the reactive amine.

PEG2 Spacer: A short, hydrophilic polyethylene glycol linker that improves the solubility

and pharmacokinetic properties of the conjugate.

Propene Group: A terminal alkene that readily participates in radical-mediated thiol-ene

"click" reactions.

Core Applications
The unique properties of BOC-NH-PEG2-propene make it a versatile tool for a range of

bioconjugation applications, including:

Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic

payload to an antibody. The propene group can react with a thiol-containing drug, and after

BOC deprotection, the free amine can be conjugated to the antibody.

PROTACs Synthesis: This linker can be used in the synthesis of Proteolysis Targeting

Chimeras (PROTACs).

Development of Targeted Therapies: A targeting ligand (e.g., a peptide or small molecule)

can be attached to one end of the linker, and a therapeutic agent to the other.

Surface Modification: Biomolecules can be tethered to surfaces functionalized with either

thiol or propene groups.

Hydrogel Formation: The propene group can participate in the formation of crosslinked

hydrogel networks for cell culture and tissue engineering.
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Experimental Protocols
This section provides detailed protocols for a two-step bioconjugation strategy using BOC-NH-
PEG2-propene. The general workflow involves an initial thiol-ene reaction with the propene

group, followed by the deprotection of the BOC group and subsequent conjugation to the newly

formed amine.

Protocol 1: Thiol-Ene Reaction with a Thiol-Containing
Molecule
This protocol describes the conjugation of a thiol-containing molecule (e.g., a peptide with a

cysteine residue, a small molecule drug with a thiol handle) to the propene group of BOC-NH-
PEG2-propene via a photoinitiated thiol-ene reaction.

Materials:

BOC-NH-PEG2-propene

Thiol-containing molecule of interest

Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone (DPAP) or Irgacure 2959)

Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or

a mixture of aqueous buffer and organic co-solvent)

UV lamp (365 nm)

Reaction vessel (e.g., quartz or borosilicate glass vial)

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup:

In a suitable reaction vessel, dissolve BOC-NH-PEG2-propene and the thiol-containing

molecule in the chosen solvent. A slight molar excess of the thiol-containing molecule (1.1

to 1.5 equivalents) is often used to ensure complete consumption of the propene linker.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b11864939?utm_src=pdf-body
https://www.benchchem.com/product/b11864939?utm_src=pdf-body
https://www.benchchem.com/product/b11864939?utm_src=pdf-body
https://www.benchchem.com/product/b11864939?utm_src=pdf-body
https://www.benchchem.com/product/b11864939?utm_src=pdf-body
https://www.benchchem.com/product/b11864939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11864939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the photoinitiator to the reaction mixture. A typical concentration for the photoinitiator

is between 0.1 and 1 mol% relative to the alkene.

Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove

dissolved oxygen, which can quench the radical reaction.

Photoinitiation:

Place the reaction vessel under a UV lamp (365 nm).

Irradiate the mixture for 30 minutes to 4 hours at room temperature with gentle stirring.

The reaction time will depend on the specific reactants and their concentrations.

Reaction Monitoring:

The progress of the reaction can be monitored by analytical techniques such as Liquid

Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

Monitor for the disappearance of the starting materials and the appearance of the desired

product mass.

Work-up and Purification:

Once the reaction is complete, remove the solvent under reduced pressure.

The crude product can be purified using an appropriate chromatographic method, such as

flash column chromatography on silica gel or preparative High-Performance Liquid

Chromatography (HPLC).
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Parameter Typical Value Reference

Molar Ratio (Thiol:Propene) 1.1:1 to 1.5:1

Photoinitiator Concentration 0.1 - 1 mol%

UV Wavelength 365 nm

Reaction Time 30 min - 4 h

Temperature Room Temperature

Expected Yield >90%

Protocol 2: BOC Deprotection
This protocol describes the removal of the BOC protecting group from the product of Protocol 1

to expose the primary amine for subsequent conjugation.

Materials:

BOC-protected conjugate from Protocol 1

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Scavenger (optional, e.g., triisopropylsilane (TIS))

Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization)

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Deprotection Reaction:

Dissolve the BOC-protected conjugate in DCM (e.g., at a concentration of 0.1 M).
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Add TFA to the solution. A common condition is a 25-50% solution of TFA in DCM.

Stir the reaction at room temperature for 30 minutes to 2 hours.

Reaction Monitoring:

Monitor the reaction by TLC or LC-MS. The deprotected product will be more polar (lower

Rf on TLC) than the BOC-protected starting material.

Work-up:

Upon completion, remove the DCM and excess TFA under reduced pressure.

The resulting residue is the amine as its TFA salt.

For applications requiring the free amine, dissolve the residue in DCM and carefully wash

with saturated NaHCO₃ solution until the aqueous layer is basic. Caution: CO₂ evolution

will occur.

Wash the organic layer with brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure to obtain the free amine.

Parameter Typical Value Reference

Reagent 25-50% TFA in DCM

Reaction Time 30 min - 2 h

Temperature Room Temperature

Expected Yield Quantitative

Protocol 3: Conjugation to the Deprotected Amine
The newly exposed amine can be conjugated to a variety of functional groups, most commonly

an activated carboxylic acid (e.g., an NHS ester) to form a stable amide bond.
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Materials:

Amine-functionalized conjugate from Protocol 2

NHS ester-activated molecule of interest

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Procedure:

Conjugation Reaction:

Dissolve the amine-functionalized conjugate and the NHS ester-activated molecule

(typically 1.1 to 1.5 molar equivalents) in the chosen solvent.

Add a tertiary amine base (2-3 equivalents) to the reaction mixture to act as a proton

scavenger.

Stir the reaction at room temperature for 2 to 12 hours.

Reaction Monitoring:

Monitor the reaction by LC-MS for the formation of the final conjugate.

Purification:

Purify the final bioconjugate using an appropriate method such as preparative HPLC or

size-exclusion chromatography.

Visualizations
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Caption: Experimental workflow for a three-step bioconjugation using BOC-NH-PEG2-
propene.

BOC-NH-PEG2-propene Structure
Reaction Sites

BOC Group
(Amine Protection)

NH

Acidic Deprotection
(TFA)

Reveals Amine

PEG2 Spacer
(Hydrophilicity)

Propene Group
(Thiol-Ene Reaction)

Thiol-Ene Click
(Thiol + UV)

Forms Thioether

Click to download full resolution via product page

Caption: Functional components and reaction sites of the BOC-NH-PEG2-propene linker.
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Antibody-Drug Conjugate (ADC) Synthesis
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Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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